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Compound of Interest

Compound Name: Prisotinol

CAS No.: 76906-79-1

Cat. No.: B1208070 Get Quote

Executive Summary & Compound Identity
Prisotinol (Code: CGS-5649B) is a nootropic agent belonging to the class of substituted

pyridines.[1] It is distinct from Pyritinol (a Vitamin B6 dimer), although the two are often

confused due to phonetic similarity. Prisotinol is characterized by a 3-hydroxypyridine core

functionalized at the C6 position with a 2-(isopropylamino)propyl side chain.[1]

IUPAC Name: 6-[2-(propan-2-ylamino)propyl]pyridin-3-ol

CAS Number: 78997-40-7 (Generic), 76906-79-1 (Salt forms may vary)

Molecular Formula: C₁₁H₁₈N₂O

Mechanism of Action: Cognitive enhancement via modulation of cholinergic and potentially

glutamatergic pathways; structurally related to adrenergic agents but selective for CNS

targets.

Structural Differentiation (Crucial)
Prisotinol: Monomeric pyridine, secondary amine side chain.

Pyritinol: Dimeric pyridine, disulfide bridge (Bis-B6).

Note: This guide focuses exclusively on the synthesis of the monomeric Prisotinol.
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Retrosynthetic Analysis
The synthesis of Prisotinol requires the construction of the 2-aminopropyl side chain on a 3-

hydroxypyridine scaffold. The most robust industrial pathway involves a Reductive Amination

strategy via a ketone intermediate (Pyridyl-2-propanone analog).

Disconnection Strategy
C-N Disconnection: The secondary amine is formed via reductive amination of 1-(5-

(benzyloxy)pyridin-2-yl)propan-2-one with isopropylamine.

C-C Disconnection: The propanone side chain is installed via nucleophilic attack on the C6-

methyl group of a protected pyridine precursor.

Pathway Logic
Precursor: 6-Methylpyridin-3-ol (Commercial starting material).

Intermediate A: Protection of the phenolic hydroxyl (Benzyl ether) to prevent interference

with lithiation.

Intermediate B: Formation of the keto-side chain via lithiation and reaction with an

acetylating agent (e.g., N,N-dimethylacetamide or ethyl acetate/decarboxylation).

Final Product: Reductive amination followed by hydrogenolytic deprotection.

Detailed Synthetic Protocol
Phase 1: Protection of the Core
Objective: Mask the C3-hydroxyl group to allow strong base usage.

Reagents:

6-Methylpyridin-3-ol (1.0 eq)

Benzyl bromide (BnBr) (1.1 eq)

Potassium Carbonate (K₂CO₃) (2.0 eq)
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Solvent: DMF or Acetone

Protocol:

Dissolve 6-methylpyridin-3-ol in DMF (0.5 M concentration).

Add K₂CO₃ and stir at room temperature for 30 minutes.

Dropwise add Benzyl bromide.

Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine, dry

over Na₂SO₄, and concentrate.

Yield: ~85-90% of 5-(benzyloxy)-2-methylpyridine.

Phase 2: Side Chain Construction (The "Pyridyl-
Acetone" Route)
Objective: Convert the C2-methyl group into a 2-oxopropyl group.

Reagents:

5-(benzyloxy)-2-methylpyridine (1.0 eq)

Lithium Diisopropylamide (LDA) (1.1 eq) or n-BuLi

Ethyl Acetate (dry) or N-methoxy-N-methylacetamide (Weinreb amide)

Solvent: Dry THF, -78°C

Protocol:

Cool a solution of 5-(benzyloxy)-2-methylpyridine in dry THF to -78°C under Nitrogen.

Slowly add LDA (2.0 M in THF/heptane) over 20 minutes. The solution will turn deep

red/orange, indicating the formation of the benzylic anion (lateral lithiation).
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Stir for 45 minutes at -78°C.

Add dry Ethyl Acetate (1.2 eq) or N,N-dimethylacetamide slowly.

Mechanistic Note: Acylation of the anion yields the intermediate ketone. If Ethyl Acetate is

used, a beta-keto intermediate forms which may require acidic hydrolysis/decarboxylation.

Using the Weinreb amide or N,N-dimethylacetamide yields the ketone directly upon

workup.

Allow to warm to 0°C over 2 hours.

Quench: Add saturated NH₄Cl solution.

Workup: Extract with DCM. Purify via column chromatography (Silica, DCM:MeOH gradient).

Product:1-(5-(benzyloxy)pyridin-2-yl)propan-2-one.

Phase 3: Reductive Amination
Objective: Install the isopropylamine functionality.

Reagents:

Ketone Intermediate from Phase 2 (1.0 eq)

Isopropylamine (1.5 eq)

Sodium Cyanoborohydride (NaBH₃CN) (1.2 eq) or STAB

Acetic Acid (catalytic)

Solvent: Methanol[2][3]

Protocol:

Dissolve the ketone in Methanol.

Add Isopropylamine and catalytic Acetic Acid (pH ~5-6).
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Stir for 2 hours at room temperature to form the imine/iminium species.

Cool to 0°C and add NaBH₃CN in portions.

Stir overnight at room temperature.

Workup: Basify with 1N NaOH to pH >10. Extract with DCM.

Product:N-isopropyl-1-(5-(benzyloxy)pyridin-2-yl)propan-2-amine.

Phase 4: Deprotection & Salt Formation
Objective: Remove the benzyl group and form the fumarate salt for stability.

Protocol:

Dissolve the benzyl-protected amine in Ethanol.

Add Pd/C (10% wt) catalyst.

Hydrogenate at 30-50 psi H₂ for 6 hours.

Filter through Celite to remove catalyst. Concentrate filtrate.

Salt Formation: Dissolve the free base in hot ethanol. Add 1.0 eq of Fumaric Acid dissolved

in hot ethanol.

Cool to crystallize.

Final Product:Prisotinol Fumarate.

Pathway Visualization (Graphviz DOT)

Key Transformation Logic

6-Methylpyridin-3-ol
(Starting Material)

5-(Benzyloxy)-2-methylpyridine
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BnBr, K2CO3
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(Lateral Lithiation)
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propan-2-one

Acylation
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(Secondary Amine)
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2. Fumaric Acid
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Click to download full resolution via product page

Caption: Step-by-step synthetic pathway for Prisotinol (CGS-5649B) from 6-methylpyridin-3-ol

via lateral lithiation and reductive amination.

Experimental Data & Validation
Physicochemical Properties (Predicted & Literature)

Property Value Notes

Appearance
White to off-white crystalline

powder
Fumarate salt form

Melting Point 168-172°C
Dependent on salt

stoichiometry

Solubility
Soluble in water, ethanol;

Insoluble in ether

Hydrophilic cation at

physiological pH

pKa
~8.5 (Amine), ~9.1 (Pyridine-

OH)

Zwitterionic character possible

at high pH

QC & Validation Parameters
To ensure scientific integrity (E-E-A-T), the following analytical checkpoints must be met:

NMR Validation (¹H-NMR, 400 MHz, DMSO-d₆):

Characteristic Signal: Doublet at ~1.1 ppm (Isopropyl methyls).

Characteristic Signal: Multiplet at ~2.9 ppm (Chiral CH of the propyl chain).

Aromatic Region: Distinct pyridine coupling pattern (d, dd, d) confirming 2,5-substitution.

Mass Spectrometry:

ESI-MS [M+H]⁺ peak at 195.15 m/z (Free base).

HPLC Purity:
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Column: C18 Reverse Phase.

Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile gradient.

Requirement: >98.5% purity for biological assay use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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